1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 339106-67-1
VCID: VC4221223
InChI: InChI=1S/C19H9ClF6N4/c20-13-6-11(18(21,22)23)9-28-17(13)30-14-7-12(19(24,25)26)8-27-16(14)15(29-30)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Molecular Formula: C19H9ClF6N4
Molecular Weight: 442.75

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

CAS No.: 339106-67-1

Cat. No.: VC4221223

Molecular Formula: C19H9ClF6N4

Molecular Weight: 442.75

* For research use only. Not for human or veterinary use.

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine - 339106-67-1

Specification

CAS No. 339106-67-1
Molecular Formula C19H9ClF6N4
Molecular Weight 442.75
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C19H9ClF6N4/c20-13-6-11(18(21,22)23)9-28-17(13)30-14-7-12(19(24,25)26)8-27-16(14)15(29-30)10-4-2-1-3-5-10/h1-9H
Standard InChI Key PBRGXMUHUXIYIW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₉ClF₆N₄, with a molecular weight of 442.74 g/mol . Its IUPAC name systematically describes the fusion of a pyrazole ring to a pyridine backbone at the [4,3-b] position, with substituents at the 1-, 3-, and 6-positions (Figure 1). Key structural elements include:

  • 1-Position: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, contributing steric bulk and electronic modulation.

  • 3-Position: A phenyl ring, enhancing hydrophobicity and π-π stacking potential.

  • 6-Position: A trifluoromethyl (-CF₃) group, known to improve metabolic stability and membrane permeability .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number339106-67-1
Molecular FormulaC₁₉H₉ClF₆N₄
Molecular Weight (g/mol)442.74
Key Substituents-CF₃, -Cl, -Ph

Synthetic Methodologies

General Approach to Pyrazolo[4,3-b]Pyridines

The synthesis of pyrazolo[4,3-b]pyridines typically involves SNAr (nucleophilic aromatic substitution) and Japp–Klingemann reactions, as demonstrated in recent protocols . For the target compound, the route likely proceeds as follows:

  • SNAr Reaction: A 2-chloro-3-nitropyridine derivative undergoes substitution with a hydrazine nucleophile, forming a hydrazino-pyridine intermediate.

  • Japp–Klingemann Modification: Coupling with a diazonium salt generates a hydrazone, which cyclizes to form the pyrazole ring.

  • One-Pot Functionalization: Sequential azo-coupling, deacylation, and annulation steps enable the introduction of the trifluoromethyl and phenyl groups .

Mechanistic Insights

An unusual C→N acetyl migration was observed during the synthesis of analogous pyrazolo[4,3-b]pyridines, as confirmed by NMR studies . This rearrangement underscores the importance of reaction monitoring to optimize yields.

Table 2: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurpose
1SNArHydrazine, polar aprotic solventIntroduce hydrazine moiety
2Diazonium couplingArenediazonium tosylate, 0–5°CForm hydrazone intermediate
3CyclizationAcidic or thermal conditionsAnnulate pyrazole ring

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for the target compound is unavailable, analogous pyrazolo[4,3-b]pyridines exhibit:

  • ¹H NMR: Singlets for aromatic protons (δ 7.78–8.99 ppm) and downfield shifts for -CF₃-adjacent carbons .

  • ¹³C NMR: Quartets near δ 121–156 ppm, characteristic of carbon-trifluoromethyl coupling .

High-Resolution Mass Spectrometry (HRMS)

HRMS of related compounds confirms molecular ions ([M + Na]⁺) with mass accuracy <5 ppm, validating the proposed formula .

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